N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide
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Description
“N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide” is a chemical compound used in scientific experiments for research purposes. It is a pyrazole-bearing compound, which is known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds like “N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis process for this compound was not found in the search results.Scientific Research Applications
Application in Transition Metal Chemistry
Field
This application falls under the field of Transition Metal Chemistry .
Methods of Application
The ligands were prepared from commercially available 2-pyridinecarboxylic acid. The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave the nine NNN pincer Pd (II) complexes .
Results or Outcomes
The obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes. Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .
Application in Organic Chemistry
Field
This application falls under the field of Organic Chemistry .
Methods of Application
The synthesis of pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Results or Outcomes
The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
Application in Organic Chemistry: C–H Functionalization
Summary of Application
A Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Methods of Application
The Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes was used .
Results or Outcomes
This method provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Application in Pharmacy and Agro-Chemical Industries
Field
This application falls under the fields of Pharmacy and Agro-Chemical Industries .
Summary of Application
Pyrazole core-based organic molecules, including 2,4-Dihydro-3H-pyrazol-3-one derivatives, have attracted interest because they exhibit a wide range of biological activities .
Methods of Application
The synthesis of these pyrazole core-based organic molecules involves strategically functionalized rings .
Results or Outcomes
These compounds exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(11-12-3-1-10-19-12)14-5-8-18-9-7-16-6-2-4-15-16/h1-4,6,10H,5,7-9,11H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQENGQUPJFPCQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide |
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